17-Hydroxydigitoxigenin
Overview
Description
17-Hydroxydigitoxigenin is a hydroxylated derivative of digitoxigenin, a cardenolide aglycone. Cardenolides are a class of steroidal compounds known for their potent biological activities, particularly in the treatment of heart conditions. The hydroxylation at the 17th position of digitoxigenin introduces unique chemical properties that make this compound an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 17-Hydroxydigitoxigenin typically involves the biotransformation of digitoxigenin. Microorganisms such as Absidia orchidis and Cochliobolus lunatus have been used to hydroxylate digitoxigenin at specific positions, including the 17th position . The biotransformation process involves incubating digitoxigenin with these microorganisms under controlled conditions, such as a medium containing glucose, peptone, and corn steep liquor .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using the aforementioned microorganisms. The biotransformation is carried out in bioreactors, where conditions such as temperature, pH, and nutrient supply are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are typically mediated by microbial enzymes, while oxidation and reduction can be achieved using chemical reagents .
Common Reagents and Conditions:
Hydroxylation: Microbial enzymes from Absidia orchidis or Cochliobolus lunatus.
Oxidation: Chemical oxidants such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various hydroxylated derivatives of digitoxigenin, such as 1β-hydroxydigitoxigenin, 5β-hydroxydigitoxigenin, and 7β-hydroxydigitoxigenin .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its cardiotonic properties and potential use in treating heart conditions
Mechanism of Action
The primary mechanism of action of 17-Hydroxydigitoxigenin involves the inhibition of the sodium/potassium-transporting ATPase enzyme. This inhibition disrupts the electrochemical gradient of sodium and potassium ions across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, which is beneficial in treating heart failure .
Comparison with Similar Compounds
- Digitoxigenin
- 1β-Hydroxydigitoxigenin
- 5β-Hydroxydigitoxigenin
- 7β-Hydroxydigitoxigenin
- 11α-Hydroxydigitoxigenin
Comparison: Compared to its parent compound digitoxigenin, 17-Hydroxydigitoxigenin exhibits enhanced biological activity due to the additional hydroxyl group. This modification increases its solubility and alters its interaction with biological targets, making it a more potent cardiotonic agent .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3/t14-,16+,17+,18-,20+,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPWFMQSGITBY-IKVCRZIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=CC(=O)OC5)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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